Cybutryne Cybutryne Photosystem-II (PSII) herbicide; inhibits photosynthetic electron transport in chloroplasts.
Irgarol 1051 is a diamino-1,3,5-triazine that is 1,3,5-triazine-2,4-diamine carrying a N-tert-butyl, N'-cyclopropyl and a methylsulfanyl group at position 6. It has a role as an antifouling biocide, a xenobiotic and an environmental contaminant. It is an aryl sulfide, a member of cyclopropanes and a diamino-1,3,5-triazine. It derives from a 1,3,5-triazine-2,4-diamine. It derives from a hydride of a 1,3,5-triazine.
Brand Name: Vulcanchem
CAS No.: 28159-98-0
VCID: VC20754501
InChI: InChI=1S/C11H19N5S/c1-11(2,3)16-9-13-8(12-7-5-6-7)14-10(15-9)17-4/h7H,5-6H2,1-4H3,(H2,12,13,14,15,16)
SMILES: CC(C)(C)NC1=NC(=NC(=N1)NC2CC2)SC
Molecular Formula: C11H19N5S
Molecular Weight: 253.37 g/mol

Cybutryne

CAS No.: 28159-98-0

Cat. No.: VC20754501

Molecular Formula: C11H19N5S

Molecular Weight: 253.37 g/mol

* For research use only. Not for human or veterinary use.

Cybutryne - 28159-98-0

CAS No. 28159-98-0
Molecular Formula C11H19N5S
Molecular Weight 253.37 g/mol
IUPAC Name 2-N-tert-butyl-4-N-cyclopropyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C11H19N5S/c1-11(2,3)16-9-13-8(12-7-5-6-7)14-10(15-9)17-4/h7H,5-6H2,1-4H3,(H2,12,13,14,15,16)
Standard InChI Key HDHLIWCXDDZUFH-UHFFFAOYSA-N
SMILES CC(C)(C)NC1=NC(=NC(=N1)NC2CC2)SC
Canonical SMILES CC(C)(C)NC1=NC(=NC(=N1)NC2CC2)SC
Colorform Crystals from wate
Melting Point 128-133 °C

Chemical Identity and Structural Properties

Cybutryne, also referred to as N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine in chemical nomenclature, is a synthetic organic compound primarily utilized in marine antifouling applications. The compound has a molecular formula of C11H19N5S and a molecular mass of 257.37 g/mol. It is characterized by its triazine structure with specific functional group attachments that contribute to its biocidal properties.

Chemical Nomenclature and Identification

Cybutryne is registered under several identification systems, allowing for standardized reference across scientific and regulatory contexts. Its chemical identity parameters are outlined in the following table:

ParameterValue
IUPAC NameN2-tert-butyl-N4-cyclopropyl-6-methylthio-1,3,5-triazine-2,4-diamine
CAS Number28159-98-0
EC Number248-872-3
Molecular FormulaC11H19N5S
Molecular Mass257.37 g/mol
Minimum Purity970 g/kg

The compound features a triazine ring structure with multiple nitrogen atoms and specific side chains, including a tert-butyl group, a cyclopropyl group, and a methylthio moiety, which contribute to its particular biological activity profile .

Biological Mechanism of Action

Cybutryne exerts its biological effects through a specific inhibitory action on photosynthetic organisms, making it particularly effective against algae and other photosynthetic marine organisms.

Photosynthesis Inhibition

The primary mode of action of Cybutryne involves the targeted inhibition of photosynthetic electron transport in chloroplasts. Specifically, it binds to the D1 protein in photosystem II of algae, disrupting the electron transport chain essential for photosynthesis. This biochemical interference prevents the production of adenosine triphosphate (ATP), the cellular energy currency, ultimately halting algal growth and reproduction.

Selectivity Profile

Cybutryne demonstrates selective toxicity toward photosynthetic organisms while exhibiting comparatively lower biological activity against non-photosynthetic organisms such as fish and mammals. This selective action profile has made it a preferred choice for antifouling applications, where targeted action against algae and aquatic plants is desired without significant direct toxicity to marine fauna.

Applications and Usage Patterns

Cybutryne has been employed in various industrial applications, with its primary use being in marine environments for antifouling purposes.

Antifouling Systems

The predominant application of Cybutryne has been as an active ingredient in antifouling paints designed for ship hulls and marine structures. These formulations help prevent the attachment and growth of marine organisms, which can significantly increase drag, fuel consumption, and carbon dioxide emissions from vessels . Within the European Union, the intended use of antifouling products containing Cybutryne has been specifically for application on commercial deep sea and coastal vessels by professional applicators .

Other Biocidal Applications

Beyond marine antifouling, Cybutryne has been notified for use in multiple product categories under European regulations, including:

  • Film preservatives (Product Type 7)

  • Textile preservatives (Product Type 9)

  • Masonry preservatives (Product Type 10)

Environmental Impact and Ecotoxicology

The environmental effects of Cybutryne have become a significant concern for regulatory authorities worldwide, leading to increased scrutiny and regulatory restrictions.

Aquatic Toxicity

Cybutryne demonstrates pronounced toxicity to aquatic organisms, particularly photosynthetic species. The Predicted No Effect Concentration (PNEC) for Cybutryne in the aquatic environment has been established at 2 nanograms per liter (ng/L) . This extremely low threshold indicates that even minute quantities of the compound in marine ecosystems can adversely affect algal species, which form the foundation of many marine food chains .

Environmental risk assessments utilize the ratio between the Predicted Environmental Concentration (PEC) and the PNEC to evaluate potential ecological impact. When this ratio exceeds one, negative environmental consequences are anticipated. Given Cybutryne's low PNEC value, even minimal leaching from treated surfaces can result in ecologically significant concentrations .

Environmental Exposure Pathways

The primary routes of environmental exposure to Cybutryne include:

  • Leaching from treated surfaces during the service life of antifouling coatings

  • Discharge during application or removal of surface treatments

The Marine Antifoulant Model to Predict Environmental Concentrations (MAMPEC) software has been utilized to estimate Cybutryne concentrations in water bodies, taking into account factors such as surface area treated and characteristics of the receiving marine environment .

Regulatory Status and Control Measures

The recognized environmental impacts of Cybutryne have prompted regulatory action in multiple jurisdictions.

European Union Regulatory Framework

Within the European Union, Cybutryne is regulated under the Biocidal Products Directive (BPD) and the subsequent Biocidal Products Regulation (BPR) . The compound has undergone review processes for its various applications, with particular attention to its use as an antifouling agent (Product Type 21).

The European Maritime Safety Agency (EMSA) has undertaken studies to support amendments to guidelines for sampling anti-fouling systems on ships to include controls specific to Cybutryne . This represents an expansion of existing guidelines that previously only addressed organotin compounds.

United States Regulatory Status

In the United States, the Environmental Protection Agency (EPA) finalized the cancellation of Cybutryne (under the trade name Irgarol® 1051) as an active ingredient in antifouling paint in 2021. This regulatory action reflected growing concerns about the compound's environmental impacts, particularly on non-target aquatic organisms.

Hazard Classification

Under the European Classification, Labelling and Packaging (CLP) Regulation (EC No 1272/2008), Cybutryne carries several hazard classifications:

  • Flammable liquids (Category 2)

  • Skin irritation (Category 2)

  • Specific target organ toxicity - single exposure (Category 3, Central nervous system)

  • Aspiration hazard (Category 1)

  • Acute aquatic toxicity (Category 1)

  • Chronic aquatic toxicity (Category 1)

The majority of notifiers also classify Cybutryne as a skin sensitizer and as being very toxic to aquatic life with long-lasting effects .

Human Health Considerations

While Cybutryne's primary ecological concerns relate to aquatic organisms, human health evaluations have also been conducted as part of regulatory assessments.

Alternative Antifouling Technologies

Given the environmental concerns associated with Cybutryne and similar biocides, the development and adoption of alternative antifouling technologies has gained increasing importance.

Alternative Biocides

Within the European Union, approximately six biocidal active substances that target fouling algae similar to Cybutryne remain on the market . These alternatives continue to undergo regulatory scrutiny to determine their environmental safety profiles.

Non-biocidal Approaches

The limitations placed on Cybutryne and other biocidal antifouling compounds have accelerated research into non-biocidal antifouling technologies. These include physical surface modifications, non-stick coatings, and other approaches designed to minimize environmental impact while maintaining effective fouling prevention.

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